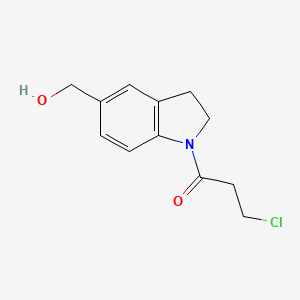

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-7-9(8-15)1-2-11(10)14/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQKAFKALITCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one generally involves two main stages:

Preparation of 3-Chloropropanoyl Chloride or 3-Chloro-1-propanol

A key precursor in the synthesis is 3-chloro-1-propanol , which can be further converted to 3-chloropropanoyl chloride or directly used in acylation steps.

Method Summary (from patent CN110668918A):

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of 1,3-propanediol with hydrochloric acid in presence of benzenesulfonic acid catalyst | 80-100 °C, 3 hours heat preservation | Benzene sulfonic acid acts as catalyst |

| 2 | Addition of residual hydrochloric acid, further heating at 80-100 °C for 10 hours | Stirring maintained | Reaction monitored by GC for 3-chloro-1-propanol content |

| 3 | Post-reaction, toluene added for water-carrying reflux reaction | Reflux with toluene and water | Removes impurities |

| 4 | Neutralization of oil phase with sodium bicarbonate, filtration | Room temperature | Removes acid residues |

| 5 | Distillation to purify 3-chloro-1-propanol | Controlled distillation | Final product isolated |

- Catalyst : Benzenesulfonic acid (2-5 parts relative to reactants)

- Yield : High purity 3-chloro-1-propanol product obtained after distillation

- Scale : Industrial scale example with hundreds of kg quantities

This method provides a reliable route to the chlorinated propanol intermediate, essential for subsequent steps.

Synthesis of 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

The core synthetic strategy involves acylation of the indoline nitrogen with 3-chloropropionyl chloride under controlled conditions.

Representative Procedure (adapted from synthesis of related 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one):

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 5-(hydroxymethyl)indoline (or 2,3-dihydro-1H-indole derivative) | Dissolved in acetone (or suitable solvent) | Solution preparation |

| 2 | Addition of 3-chloropropionyl chloride (slight molar excess) | Heating at 70 °C for 3 hours | Formation of N-acylated product |

| 3 | Removal of solvent under reduced pressure | Vacuum evaporation | Concentration of product |

| 4 | Dissolution in dichloromethane, washing with water and brine | Extraction and purification | Removal of inorganic impurities |

| 5 | Drying over sodium sulfate, filtration, concentration | Isolation of crude product | Brown solid obtained |

| 6 | Optional recrystallization or further purification | As needed | Pure compound |

- Yield : Quantitative or near quantitative yields reported for analogous compounds.

- Solvents : Acetone for reaction; dichloromethane for work-up.

- Purification : Washing and drying steps critical for removing acid and salts.

- Characterization : Confirmed by NMR and other spectroscopic methods.

This approach is straightforward and adaptable to the hydroxymethyl-substituted indoline derivative, enabling selective N-acylation without affecting the hydroxymethyl group.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Yield/Purity | Notes |

|---|---|---|---|---|

| 3-Chloro-1-propanol synthesis | 1,3-propanediol + HCl + benzenesulfonic acid | 80-100 °C, 3+10 h reaction, toluene reflux | High purity after distillation | Industrial scale viable |

| N-Acylation of 5-(hydroxymethyl)indoline | 3-chloropropionyl chloride in acetone | 70 °C, 3 h reaction | Quantitative yield reported for analogs | Solvent removal, washing, drying essential |

| Enzymatic stereoselective synthesis | Dehydrogenase enzymes, aqueous | 10-85 °C, pH 4.5-9 | Chiral products, extraction needed | Potential for optically active forms |

Research Findings and Notes

- The use of benzenesulfonic acid as a catalyst significantly improves the conversion of 1,3-propanediol to 3-chloro-1-propanol by activating the hydrochloric acid and facilitating substitution.

- The N-acylation reaction proceeds cleanly without protecting the hydroxymethyl group, indicating selective reactivity of the indoline nitrogen under mild conditions.

- The enzymatic methods reported for similar chloropropanol derivatives highlight the potential for stereoselective synthesis, which may be exploited to obtain optically pure forms of the target compound.

- Purification steps involving washing with brine and drying over sodium sulfate are critical to remove residual acids and water, ensuring high purity of the final compound.

- Reaction monitoring by gas chromatography (GC) or NMR is recommended to confirm completion and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Coupling Reactions: Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds using boronic acids and palladium catalysts.

Major Products Formed:

Oxidation typically yields carboxylic acids or ketones.

Reduction can produce alcohols or amines.

Substitution reactions may result in the formation of ethers or esters.

Coupling reactions often produce biaryl compounds or other complex structures.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

-

Anticancer Properties :

- Indole derivatives have been extensively studied for their anticancer effects. The presence of the chloro and hydroxymethyl groups in this compound may enhance its ability to inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

-

Anti-inflammatory Effects :

- Compounds with indole structures often demonstrate anti-inflammatory properties. Research suggests that 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one could potentially inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

-

Antiviral Activity :

- Some studies indicate that indole derivatives can interfere with viral replication. This compound may hold promise in the development of antiviral therapies by targeting viral enzymes or receptors.

Applications in Medicinal Chemistry

The unique structural features of 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one suggest several applications in drug development:

-

Lead Compound in Drug Design :

- Its structural framework can serve as a lead compound for synthesizing new derivatives with enhanced biological activity and selectivity against specific targets.

-

Biological Assays :

- The compound can be utilized in various biological assays to evaluate its pharmacological effects, enabling researchers to explore its mechanism of action further.

Material Science Applications

In addition to its medicinal applications, this compound may also find utility in material science:

- Polymer Chemistry :

- The presence of functional groups allows for potential incorporation into polymer matrices, leading to materials with unique properties suitable for coatings or biomedical applications.

Mechanism of Action

The mechanism by which 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Chloro-Propanone Derivatives with Heteroaromatic Substituents

- Structure : Thiophene replaces indoline; lacks hydroxymethyl.

- Synthesis : Friedel-Crafts acylation of thiophene with chloropropionyl chloride (71% yield) .

- Key Differences :

- Reactivity : Thiophene’s electron-rich nature enhances electrophilic substitution, whereas indoline’s nitrogen may facilitate hydrogen bonding or coordination chemistry.

- Applications : Thiophene derivatives are often explored in material science, while indoline-based compounds are more common in medicinal chemistry (e.g., kinase inhibitors) .

Indoline-Based Propanones with Varied Substituents

Example Compound : 1-(5-Chloro-3-methyl-3-(2,2,2-trichloroethyl)indolin-1-yl)propan-1-one (2b2)

Chloro-Propanones with Polyhalogenated Aromatic Rings

Example Compound : 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one (37)

- Structure : Dichlorophenyl instead of indoline.

- Synthesis : Friedel-Crafts acylation of 1,3-dichlorobenzene (high yield) .

- Key Differences: Electronic Properties: Electron-withdrawing chlorine atoms deactivate the ring, reducing further electrophilic substitution. Biological Activity: Dichlorophenyl derivatives are common in agrochemicals, whereas indoline-propanones are more drug-like .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Flexibility : The Friedel-Crafts acylation method is adaptable to diverse aromatic systems (thiophene, indoline, dichlorophenyl), enabling tailored physicochemical properties .

- Role of Substituents: Hydroxymethyl (target compound): Improves aqueous solubility and metabolic stability, critical for pharmaceuticals .

- Biological Relevance: Indoline-propanones are privileged scaffolds in medicinal chemistry, as seen in patented compounds with anti-cancer and kinase-inhibitory activity (e.g., N-(4-(6-(benzyloxy)indolin-1-yl)-3-cyanoquinolin-6-yl) derivatives) .

Biological Activity

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13ClO

- Molecular Weight : 208.68 g/mol

- CAS Number : 39105-39-0

Biological Activity Overview

The biological activity of 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications. Key findings include:

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes, including those involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : Research suggests that it may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanisms through which 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:

- Enzyme Inhibition : It is believed to interfere with the activity of key enzymes involved in cellular metabolism, potentially leading to altered cell growth and proliferation.

- Cell Signaling Pathways : The compound may modulate specific signaling pathways that are crucial for cell survival and apoptosis.

Case Studies

A number of studies have been conducted to evaluate the biological activity of this compound:

Experimental Data

In vitro assays have been employed to quantify the biological activity of 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one:

| Assay Type | Concentration (μM) | Effect Observed |

|---|---|---|

| Hemolysis Assay | 50 | ~50% inhibition of secretion |

| Cytotoxicity Assay | Varies | Significant cell death in cancer cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.